2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid
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Overview
Description
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid is a complex organic compound with the molecular formula C14H13N3O4 This compound is characterized by the presence of amino and hydroxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-hydroxybenzoic acid and 2-amino-5-hydroxybenzoic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-amino-4-hydroxybenzoic acid and 2-amino-5-hydroxybenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours to ensure complete coupling.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the additional amino and hydroxybenzoyl groups.
3-Amino-4-hydroxybenzoic acid: Similar structure but lacks the additional amino and hydroxybenzoyl groups.
2-Amino-5-bromobenzoic acid: Contains a bromine atom instead of the hydroxybenzoyl group.
Uniqueness
2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid is unique due to the presence of both amino and hydroxybenzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
85237-57-6 |
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Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H13N3O4/c15-10-3-2-8(6-9(10)14(20)21)17-13(19)7-1-4-12(18)11(16)5-7/h1-6,18H,15-16H2,(H,17,19)(H,20,21) |
InChI Key |
RGWHLIHIFDDLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)N)C(=O)O)N)O |
Origin of Product |
United States |
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